3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1220036-81-6
Cat. No.: VC2561059
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220036-81-6 |
|---|---|
| Molecular Formula | C11H15BrClNO |
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H |
| Standard InChI Key | CXYVWLAQPIUPAN-UHFFFAOYSA-N |
| SMILES | C1CNCC1COC2=CC=CC=C2Br.Cl |
| Canonical SMILES | C1CNCC1COC2=CC=CC=C2Br.Cl |
Introduction
Chemical Identity and Structure
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride is a halogenated organic compound characterized by a pyrrolidine ring connected to a bromophenoxy group. This molecular arrangement results in distinctive chemical properties that make it valuable for various applications in research and development.
Identification Parameters
The compound can be identified through several standardized chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS No. | 1220036-81-6 |
| IUPAC Name | 3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride |
| Molecular Formula | C11H15BrClNO |
| Molecular Weight | 292.6 g/mol |
| Standard InChI | InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H |
| Standard InChIKey | CXYVWLAQPIUPAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1COC2=CC=CC=C2Br.Cl |
| PubChem Compound ID | 56830033 |
The compound consists of a pyrrolidine ring with a methyl linker connecting to the oxygen of a 2-bromophenoxy group, with the compound existing as a hydrochloride salt.
Structural Features
The structure of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride contains several key functional elements:
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A five-membered pyrrolidine ring containing nitrogen
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A methyl group at the 3-position of the pyrrolidine ring
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An ether linkage connecting the methyl group to the phenoxy unit
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A bromine atom at the 2-position of the phenyl ring
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A hydrochloride salt formation at the pyrrolidine nitrogen
These structural features contribute to the compound's chemical reactivity, particularly through the nucleophilic nitrogen center and the potentially reactive bromine substituent on the aromatic ring.
Physical Properties
The physical properties of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride are important considerations for its handling, storage, and application in research settings.
Appearance and Basic Properties
Synthesis and Preparation
The synthesis of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves specialized organic chemistry techniques to ensure proper formation of the desired structural arrangement.
Modern Synthetic Strategies
Contemporary approaches to synthesizing structurally related pyrrolidine compounds often employ catalytic methods. For instance, palladium-catalyzed C-H activation can be utilized for the functionalization of pyrrolidine scaffolds. These methods typically require careful control of reaction conditions to ensure stereoselectivity and prevent undesired side reactions .
Similar compounds have been synthesized using strategies that involve:
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Protection of reactive functional groups
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Stereoselective introduction of substituents
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Controlled deprotection steps
Applications and Research
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride has potential applications in various research fields, particularly in pharmaceutical development.
Pharmaceutical Research
Pyrrolidine derivatives are widely studied in pharmaceutical research due to their diverse biological activities. Related compounds have shown promise in:
The structural features of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride, particularly the pyrrolidine ring and the halogenated aromatic component, make it potentially valuable for structure-activity relationship (SAR) studies in drug discovery programs .
Chemical Research
In chemical research, this compound can serve as:
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A building block for the synthesis of more complex molecules
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A reagent in specific organic transformations
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A reference standard for analytical purposes
Related Compounds
Several structurally related compounds share similarities with 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride, providing context for understanding its chemical behavior and potential applications.
Structural Analogs
The following compounds share structural features with 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride:
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(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049978-43-9) - This compound contains a direct carbon-carbon bond between the pyrrolidine and bromophenyl group, rather than the ether linkage present in our target compound.
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2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride (CAS: 1909309-28-9) - This analog differs in the position of the bromine on the phenyl ring (3-position instead of 2-position) and the attachment point on the pyrrolidine ring .
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Pyrrolidine-2-carboxylic acid derivatives - These compounds share the pyrrolidine core but contain carboxylic acid functionalities and different substitution patterns .
Pharmacological Relevance
The broader class of substituted pyrrolidines has demonstrated significant pharmacological activities. For example, some pyrrolidine derivatives have shown antagonistic effects at ionotropic glutamate receptors (iGluRs), which are important targets in the treatment of various neurological conditions .
Studies of 3-carboxy-3-phenylproline analogs, which share the pyrrolidine core with our target compound, have revealed selective NMDA receptor antagonist properties with IC50 values as low as 200 nM. These compounds have demonstrated 3-34 fold preference for specific receptor subtypes, highlighting the importance of pyrrolidine scaffolds in neuropharmacology .
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